

Comparative Analysis of Pomalidomide-Based PROTACs for Targeted Protein Degradation

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Compound of Interest

Compound Name: SJ45566

Cat. No.: B15543890

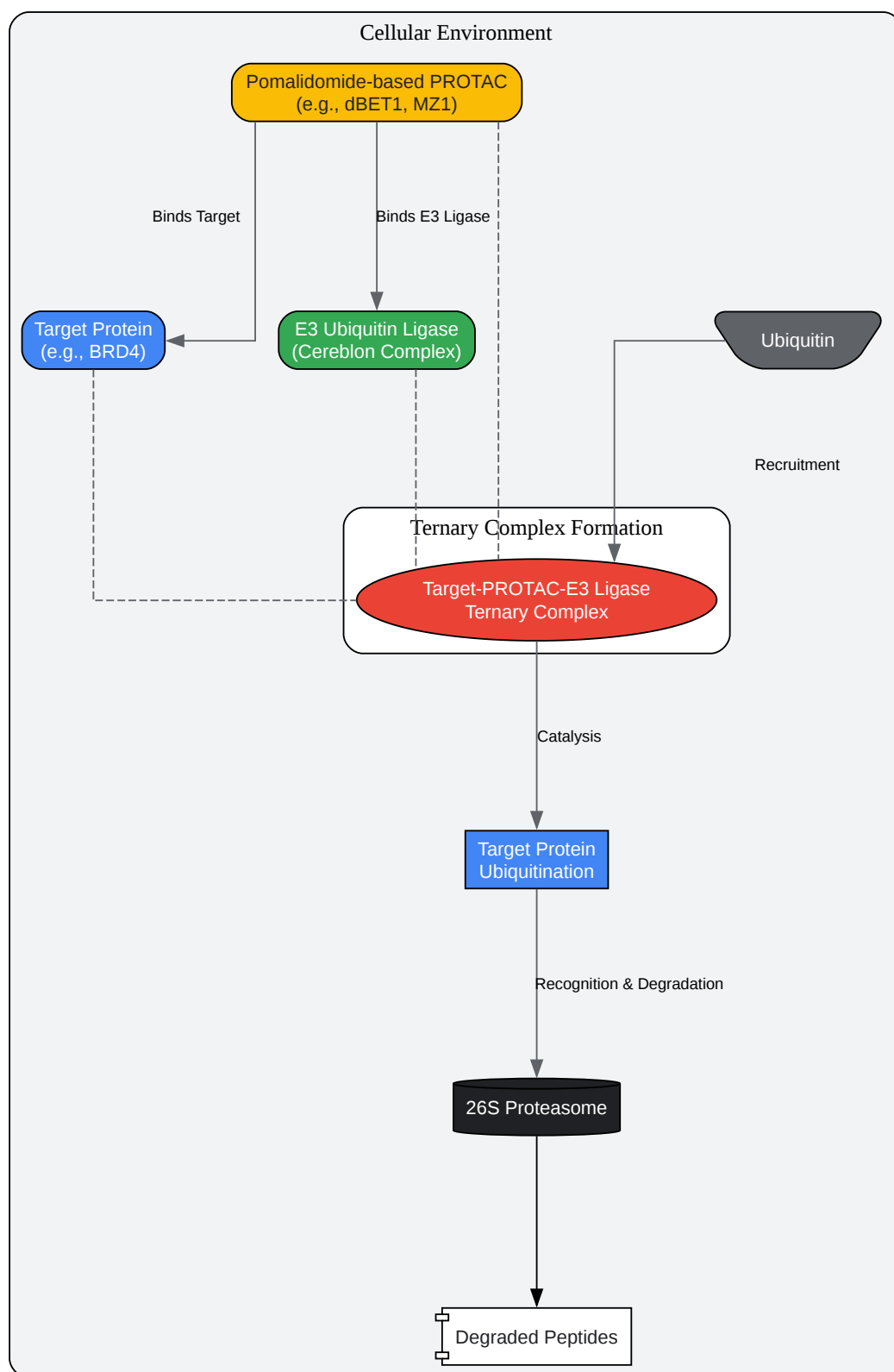
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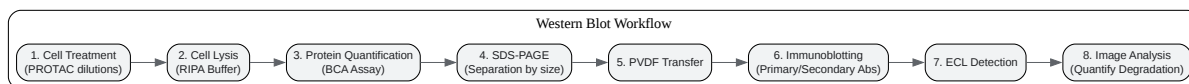
Introduction

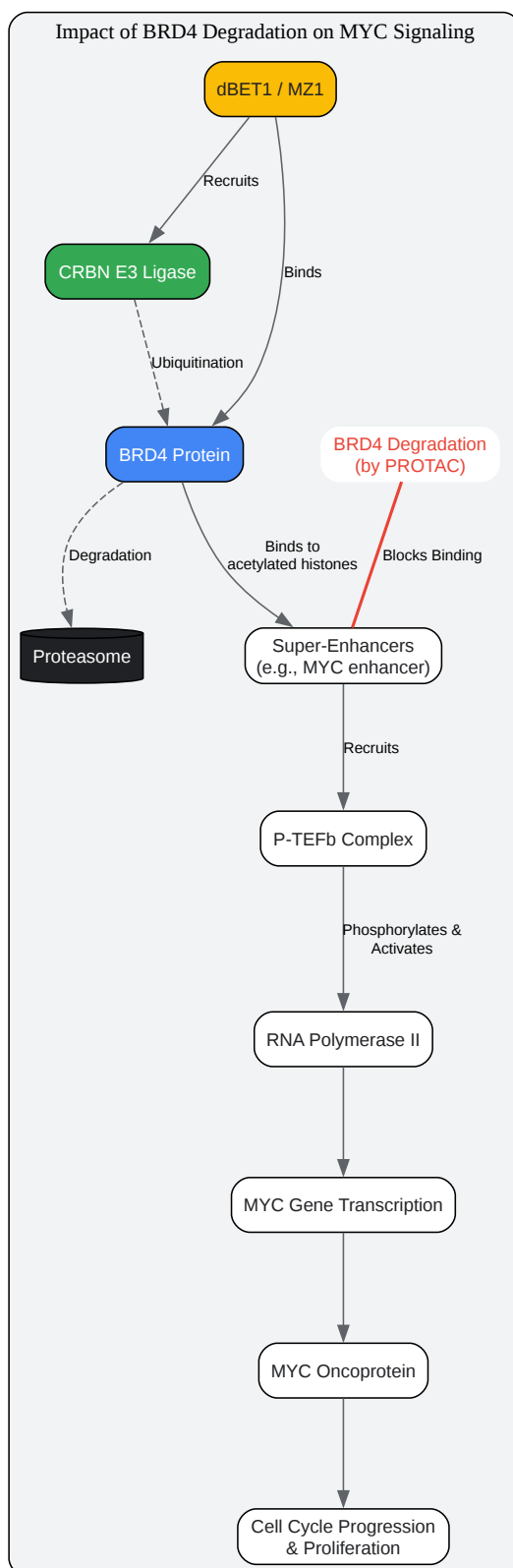
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This guide provides a comparative analysis of two well-characterized pomalidomide-based PROTACs: dBET1 and MZ1. Both molecules are designed to degrade the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, serves as the E3 ligase-recruiting ligand in these constructs. This analysis details their mechanism, comparative efficacy based on experimental data, and the methodologies used for their evaluation.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing proximity between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is then released to engage in another degradation cycle.







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